2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a compound that belongs to the class of fused heterocycles. This compound is notable for its inclusion in various kinase inhibitors and nucleoside drugs, making it a significant molecule in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several synthetic routes. These methods include:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This method utilizes bromohydrazone intermediates to construct the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Formation of Triazinium Dicyanomethylide: This involves the formation of triazinium dicyanomethylide intermediates, which are then converted to the target compound.
Multistep Synthesis: This approach involves multiple steps, including cyclization and rearrangement reactions.
Transition Metal Mediated Synthesis: This method employs transition metals as catalysts to facilitate the formation of the desired compound.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazines to form the pyrrolo[2,1-f][1,2,4]triazine core.
Chemical Reactions Analysis
2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using appropriate oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is studied for its biological activities, including its role as a kinase inhibitor.
Medicine: It is a key component in several nucleoside drugs and kinase inhibitors used in cancer therapy.
Industry: The compound is used in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. The compound acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity . This inhibition disrupts various signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy .
Comparison with Similar Compounds
2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: This compound shares the same core structure but lacks the dimethylaminoethyl group.
Avapritinib: A kinase inhibitor that contains the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug that also includes the pyrrolo[2,1-f][1,2,4]triazine core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H15N5 |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C10H15N5/c1-14(2)7-5-9-12-10(11)8-4-3-6-15(8)13-9/h3-4,6H,5,7H2,1-2H3,(H2,11,12,13) |
InChI Key |
KQLLZFLWNMPDMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=NN2C=CC=C2C(=N1)N |
Origin of Product |
United States |
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